Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. It has gained attention due to its unique structural features and potential therapeutic applications. The compound is characterized by the presence of a methoxy group attached to a phenyl ring, which contributes to its chemical properties and biological activities. Its chemical formula is , and it has a molecular weight of 234.21 g/mol .
Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is classified as a heterocyclic organic compound. It falls under the category of oxadiazoles, which are known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the reaction of 4-methoxybenzoic acid hydrazide with methyl chloroformate in the presence of a base such as triethylamine. This process can be outlined in the following steps:
The reaction conditions typically include organic solvents like dichloromethane and may require controlled temperatures ranging from room temperature to reflux conditions. Catalysts such as triethylamine facilitate the reaction by neutralizing hydrochloric acid produced during the reaction.
The molecular structure of methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate consists of an oxadiazole ring connected to a methoxy-substituted phenyl group and a carboxylate ester functional group. The InChI representation for this compound is:
Key structural data includes:
Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate can undergo several chemical reactions:
Common reagents used in these reactions include dichloromethane as a solvent and catalysts like palladium on carbon. Reaction conditions may vary based on the specific transformation being conducted.
The mechanism by which methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate exerts its biological effects involves interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to active or allosteric sites on enzymes, leading to altered enzymatic function and subsequent biological effects.
Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is typically a solid at room temperature. Its melting point and boiling point are not widely reported but are essential for practical applications.
The compound exhibits stability under normal laboratory conditions but may be sensitive to strong oxidizing agents or extreme pH environments.
Relevant data includes:
Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate has various scientific uses:
The 1,2,4-oxadiazole ring system is a nitrogen-oxygen-rich heterocycle exhibiting remarkable metabolic stability compared to its carbonyl bioisosteres (esters, amides, carbamates). This stability stems from its aromatic character (6π-electron system) and resistance to hydrolytic cleavage under physiological conditions. The ring displays dipole moments of approximately 3.9-4.5 D, creating electrostatic potential surfaces conducive to target binding through dipole-dipole interactions and π-stacking [2] [5].
Functionally, the oxadiazole nitrogen atoms serve as hydrogen bond acceptors, while the carbon atoms participate in hydrophobic interactions. This dual character enables optimal target engagement, as demonstrated in protein-ligand crystallography studies. The C5 position (as in Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) is particularly versatile for attaching aromatic systems that enhance binding through complementary van der Waals contacts with target proteins [2] [6].
Table 2: Bioisosteric Equivalence of 1,2,4-Oxadiazole
Property | Ester | Amide | 1,2,4-Oxadiazole |
---|---|---|---|
Hydrolytic Stability | Low | Moderate | High |
Dipole Moment (D) | 1.5-1.9 | 3.0-3.5 | 3.9-4.5 |
Hydrogen Bond Acceptors | 2 | 2-3 | 3-4 |
Metabolic Vulnerability | High | Moderate | Low |
The methyl carboxylate at C3 provides additional vector for structural diversification via hydrolysis to carboxylic acid (CAS 400085-56-5) or amide formation. This derivatization capability significantly expands the drug discovery utility of the core scaffold, enabling pharmacokinetic optimization and potency enhancement through structure-activity relationship (SAR) exploration [4] [7].
The medicinal journey of 1,2,4-oxadiazoles began in 1884 with Tiemann and Krüger's pioneering synthesis, but therapeutic applications remained unexplored until the mid-20th century. The 1960s witnessed the first oxadiazole-containing drug, oxolamine, introduced as a cough suppressant. This breakthrough validated the heterocycle's biological compatibility and spurred further investigation into its therapeutic potential [5].
Table 3: Milestones in 1,2,4-Oxadiazole Drug Development
Era | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Antitussive | First approved 1,2,4-oxadiazole drug |
1970s | Prenoxdiazine | Cough suppressant | Demonstrated peripheral airway selectivity |
1980s | Butalamine | Vasodilator | Cardiovascular applications |
1990s | Pleconaril | Antiviral (Phase III) | Picornavirus entry inhibitor |
2000s | Ataluren | Duchenne muscular dystrophy | Read-through of nonsense mutations |
2010s | Fasiplon | Anxiolytic (approved in France) | Non-benzodiazepine mechanism |
The discovery of naturally occurring 1,2,4-oxadiazoles like phidianidines A-B (2011) and quisqualic acid further accelerated interest in this scaffold. Phidianidines, isolated from marine mollusks, demonstrated potent cytotoxicity against tumor cell lines (C6, HeLa, CaCo-2) and agonism at PTP1B and CXCR4 receptors, highlighting the scaffold's relevance to oncology and immunology targets. Quisqualic acid's activity against metabotropic glutamate receptors (mGluR II/IV) suggested neurological applications [5].
Contemporary drug discovery exploits the oxadiazole scaffold for its balanced physicochemical properties. Molecular weight constraints (MW 234.21 for Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate) align well with Lipinski's Rule of Five parameters, favoring oral bioavailability. The oxadiazole ring's intrinsic metabolic resistance addresses a key limitation of ester-containing drugs, making it particularly valuable for compounds requiring prolonged systemic exposure [2] [5].
The 4-methoxyphenyl group represents a strategically selected aromatic system with defined electronic and steric properties. Methoxy substituents occur in approximately 17% of approved small-molecule drugs (235 identified examples), underscoring their pharmacological relevance. The group combines modest steric demand (Taft Eₛ ≈ -0.55) with significant resonance donation (+R effect, σₚ = -0.27), creating an electron-rich aromatic system capable of enhanced π-stacking interactions with biological targets [3].
In Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, the para-methoxy group exerts three primary effects:
Position-specific effects are crucial in SAR development. Studies on pyrazoline-oxadiazole hybrids (18a-f) demonstrated that para-methoxy substitution enhances Gram-positive antibacterial activity, while ortho-substitution diminishes it. This positional sensitivity reflects differential steric constraints within target binding sites. For instance, compound 18d (para-methoxy) exhibited significantly enhanced activity against Staphylococcus aureus compared to ortho-methoxy analogs (18a, 18c) [6].
Table 4: Positional Effects of Methoxy Substitution on Biological Activity
Substituent Position | Electronic Effect | Steric Effect | Gram-positive Activity | Gram-negative Activity |
---|---|---|---|---|
Ortho (-oOCH₃) | Moderate +R | High | ↓↓ | ↔ |
Meta (-mOCH₃) | Weak -I | Moderate | ↔ | ↔ |
Para (-pOCH₃) | Strong +R | Low | ↑↑ | ↑ |
The methoxy group's metabolic fate represents both challenge and opportunity. While demethylation to hydroxy derivatives occurs via cytochrome P450 enzymes, this metabolic pathway can be minimized through strategic fluorination (creating fluoromethoxy variants) or by steric hindrance. For Methyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate, the para position is particularly resistant to oxidative metabolism compared to ortho-substituted analogs [3].
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1